2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

Differentiated by its 2-(2-methoxyethoxy) motif, this isonicotinamide analog is essential for probing PIM kinase selectivity and QSPR models. Avoid generic substitutions that risk unpredictable ADME and off-target profiles.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 2034301-13-6
Cat. No. B2916565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide
CAS2034301-13-6
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)C2=CC(=NC=C2)OCCOC
InChIInChI=1S/C15H17N3O3/c1-11-3-5-16-13(9-11)18-15(19)12-4-6-17-14(10-12)21-8-7-20-2/h3-6,9-10H,7-8H2,1-2H3,(H,16,18,19)
InChIKeyYHYIGQIMMBVHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide (CAS 2034301-13-6): Structural Identity and Physicochemical Baseline for Procurement


2-(2-Methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide (CAS 2034301-13-6) is a synthetic small-molecule pyridine-4-carboxamide (isonicotinamide) derivative with the molecular formula C₁₅H₁₇N₃O₃ and a molecular weight of 287.31 g/mol [1]. Its structure features a pyridine-4-carboxamide core bearing a 2-(2-methoxyethoxy) substituent at the pyridine 2-position and an N-(4-methylpyridin-2-yl) amide moiety. The compound belongs to the broader structural class of ring-substituted N-pyridinyl amides that have been extensively characterized as pan-PIM kinase inhibitors by Novartis and other research groups, with lead compounds from this scaffold achieving nanomolar potency against PIM1, PIM2, and PIM3 [2]. The 2-(2-methoxyethoxy) side chain is a notable structural feature that distinguishes it from simpler 2-alkoxy or unsubstituted analogs within this chemotype. Computed physicochemical properties available from PubChem include an XLogP3-AA of 1.5, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1].

Why 2-(2-Methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide Cannot Be Replaced by a Generic Pyridine-4-Carboxamide Analog


Within the pyridine-4-carboxamide/isonicotinamide chemotype, even minor substituent variations at the pyridine 2-position and the amide nitrogen produce substantial differences in physicochemical and pharmacological profiles [1]. The 2-(2-methoxyethoxy) substituent of this compound introduces a flexible, moderately hydrophilic ether chain that increases both the hydrogen bond acceptor count (5 vs. 3 for the unsubstituted N-(4-methylpyridin-2-yl)isonicotinamide) and the rotatable bond count (6 vs. 3), directly altering solubility, permeability, and conformational behavior [2]. In the Novartis pyridyl carboxamide PIM kinase inhibitor series, SAR studies demonstrated that the nature of the 2-position substituent profoundly affects not only pan-PIM potency but also metabolic stability and kinase selectivity—variables that cannot be assumed to transfer between analogs [1]. Therefore, generic substitution with a simpler 2-unsubstituted, 2-methoxy, or 2-tetrahydrofuranyloxy congener risks unpredictable loss of target engagement, altered ADME properties, and non-overlapping off-target profiles. These differences are quantifiable and experimentally addressable, as detailed in Section 3 below.

Quantitative Differentiation Evidence for 2-(2-Methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide (CAS 2034301-13-6) Versus Closest Analogs


Computational Physicochemical Profile: XLogP, Hydrogen Bonding Capacity, and Rotatable Bond Count Versus the Unsubstituted Parent Compound

The target compound possesses a distinctly different computed physicochemical profile compared to the unsubstituted parent N-(4-methylpyridin-2-yl)isonicotinamide (CAS 329042-35-5). The 2-(2-methoxyethoxy) substituent increases the XLogP from approximately 0.8 (estimated for the unsubstituted parent, C₁₂H₁₁N₃O, MW 213.24) to 1.5, raises the hydrogen bond acceptor count from 3 to 5, and doubles the rotatable bond count from 3 to 6 [1]. These changes have direct implications for aqueous solubility, passive membrane permeability, and conformational flexibility, all of which are critical determinants of in vitro assay behavior and in vivo pharmacokinetics [2].

Physicochemical profiling Drug-likeness Lead optimization

2-(2-Methoxyethoxy) Substituent Effect on Structural Conformation: Rotatable Bond and Ether Chain Flexibility Compared to Rigid 2-Alkoxy Analogs

The 2-(2-methoxyethoxy) group (—OCH₂CH₂OCH₃) introduces an ethylene glycol ether motif that is structurally distinct from simpler 2-alkoxy substituents (e.g., 2-methoxy, 2-tetrahydrofuran-3-yloxy) found in closely related analogs such as N-(4-methylpyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide [1]. With 6 rotatable bonds versus the more constrained tetrahydrofuranyloxy analog, the target compound samples a larger conformational space in solution, which may influence its ability to adapt to protein binding pockets [2]. In the Novartis pyridyl carboxamide PIM inhibitor SAR, the nature of the 2-position substituent was a key variable determining both potency (IC₅₀ range spanning >100-fold across analogs) and metabolic stability, with ether-linked substituents generally providing improved microsomal stability compared to direct alkoxy linkages [2].

Conformational analysis Ligand efficiency Structure-based design

Structural Membership in the Pyridyl Carboxamide Pan-PIM Kinase Inhibitor Scaffold: Class-Level Potency Benchmarking Against the Novartis Clinical Candidate PIM447

The target compound shares the core pyridine-4-carboxamide (isonicotinamide) scaffold with the extensively characterized Novartis pan-PIM inhibitor series, from which the clinical candidate PIM447 (N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide) was derived [1]. In the foundational SAR study by Nishiguchi et al. (2016), compounds within this chemotype achieved pan-PIM IC₅₀ values in the low nanomolar range (PIM1/2/3 potency as low as 5:14:2 nM for optimized leads) [1]. The 4-methylpyridin-2-yl amide moiety present in the target compound is a recurring pharmacophore element within this series. The substitution at the pyridine 2-position was identified as a critical optimization vector for balancing potency with metabolic stability; ether-based substituents, including methoxyethoxy chains, were explored as strategies to reduce oxidative metabolism observed with simpler alkoxy groups [1][2].

PIM kinase inhibition Pan-PIM inhibitor Hematological malignancy

Evidence-Supported Application Scenarios for 2-(2-Methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide (CAS 2034301-13-6)


PIM Kinase Biochemical Profiling and SAR Expansion Studies

The compound's structural membership in the pyridyl carboxamide pan-PIM inhibitor scaffold [1] makes it a rational procurement choice for laboratories conducting structure-activity relationship (SAR) studies around the pyridine 2-position substituent. Its 2-(2-methoxyethoxy) group represents a moderately hydrophilic, flexible ether chain that is chemically distinct from the simpler alkoxy and cyclic ether substituents explored in the published Novartis SAR. Researchers can use this compound to probe whether the ethylene glycol ether motif confers advantages in PIM potency, isoform selectivity, or metabolic stability relative to 2-methoxy or 2-tetrahydrofuranyloxy benchmarks [1][2].

Physicochemical Property Benchmarking for Lead Optimization Programs

With its computed XLogP of 1.5, 5 hydrogen bond acceptors, and 6 rotatable bonds [2], the target compound occupies a specific region of physicochemical space that can serve as a calibration point for lead optimization efforts targeting kinase inhibitors with balanced solubility and permeability. Its properties can be systematically compared to those of simpler isonicotinamide analogs (e.g., the unsubstituted parent with XLogP ≈ 0.8 and only 3 H-bond acceptors) to establish quantitative structure-property relationship (QSPR) models guiding further chemical modifications [2].

Kinase Selectivity Panel Screening with a Pyridyl Carboxamide Chemotype Probe

Given that the pyridyl carboxamide scaffold has demonstrated nanomolar pan-PIM inhibition in optimized leads but that 2-position substituent variation can dramatically shift kinase selectivity profiles [1], this compound is suitable as a selectivity panel probe. Procurement enables screening against a broad panel of recombinant kinases (e.g., 50–100 kinase panel) to empirically map its kinome interaction fingerprint, which could reveal off-target activities distinct from those of the clinical PIM447 or simpler 2-substituted analogs [1][3].

Crystallography and Computational Docking Studies of Ether-Chain Occupancy in Kinase Active Sites

The 2-(2-methoxyethoxy) chain, with its two ether oxygens and terminal methyl group, offers unique hydrogen bonding and hydrophobic packing possibilities within kinase ATP-binding pockets. Co-crystallization with PIM1 (for which PDB structures with pyridyl carboxamide ligands are available, e.g., PDB 5IIS, 4N70) [1][4] could reveal whether the methoxyethoxy chain engages the ribose pocket or solvent-exposed region in a manner distinct from shorter or more rigid 2-substituents, providing structural rationale for any observed potency or selectivity differences.

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